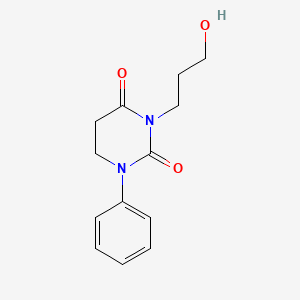
1,2-Ethanediamine, N,N'-bis(2,3,5,6-tetrafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- is a chemical compound with a unique structure characterized by the presence of two tetrafluorophenyl groups attached to an ethylenediamine backbone
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- typically involves the reaction of ethylenediamine with 2,3,5,6-tetrafluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrafluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Complexation: The compound can form coordination complexes with metal ions, which can be used in catalysis and other applications.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used as catalysts in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal ion chelation is beneficial.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The tetrafluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: This compound has aminoethyl groups instead of tetrafluorophenyl groups, leading to different chemical properties and applications.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-:
N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine: This compound has diisopropylphenyl groups, providing different steric and electronic effects.
The uniqueness of 1,2-Ethanediamine, N,N’-bis(2,3,5,6-tetrafluorophenyl)- lies in its tetrafluorophenyl groups, which impart distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
142581-10-0 |
|---|---|
Molecular Formula |
C14H8F8N2 |
Molecular Weight |
356.21 g/mol |
IUPAC Name |
N,N'-bis(2,3,5,6-tetrafluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H8F8N2/c15-5-3-6(16)10(20)13(9(5)19)23-1-2-24-14-11(21)7(17)4-8(18)12(14)22/h3-4,23-24H,1-2H2 |
InChI Key |
WBGHCNZRKBCOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)NCCNC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


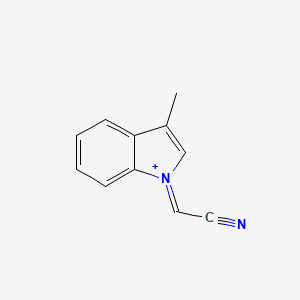
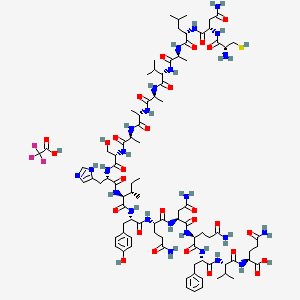
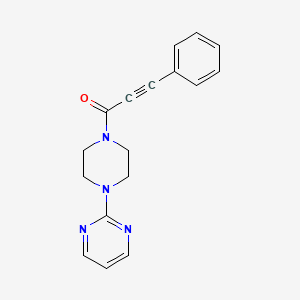

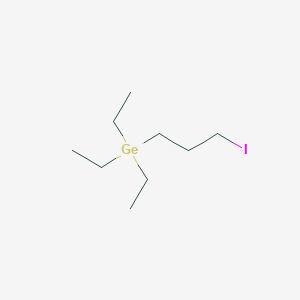
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)

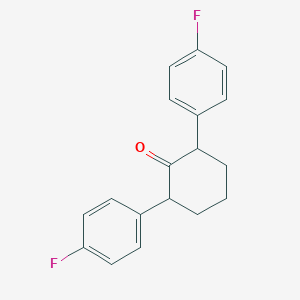
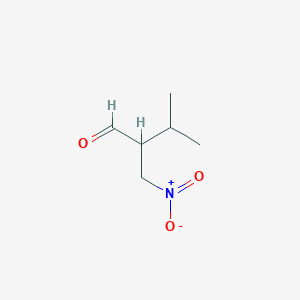
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
